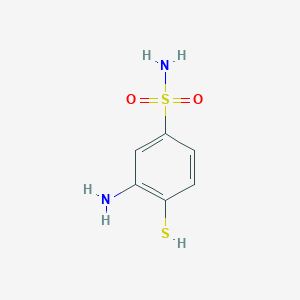
3-Amino-4-sulfanylbenzene-1-sulfonamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Amino-4-sulfanylbenzene-1-sulfonamide consists of an aniline (benzene ring with an amino group) derivatized with a sulfonamide group.Aplicaciones Científicas De Investigación
Antibacterial Activity
3-Amino-4-sulfanylbenzene-1-sulfonamide: is a sulfonamide drug that exhibits broad-spectrum antibacterial properties. It works by inhibiting the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria, thereby preventing their growth and multiplication .
Treatment of Diseases
This compound is used in the treatment of various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma due to its anti-carbonic anhydrase activity. It’s a versatile agent in managing conditions that require the modulation of these biological pathways .
Veterinary Medicine
In veterinary medicine, 3-Amino-4-sulfanylbenzene-1-sulfonamide derivatives like Sulfamethazine (SMZ) are used to treat livestock diseases. These include gastrointestinal and respiratory tract infections, showcasing the compound’s importance in animal health and husbandry .
Environmental Impact
The environmental toxicity of sulfonamides, including this compound, is a significant area of study. They are not readily biodegradable and can accumulate in the environment, leading to concerns about their impact on ecosystems and human health .
Drug Allergy Research
Research into the allergic reactions caused by sulfonamides, including 3-Amino-4-sulfanylbenzene-1-sulfonamide , is critical. Understanding the molecular basis of these reactions can lead to the development of safer drugs and treatment protocols for allergic patients .
Biophysical Interactions
The study of biophysical interactions of sulfonamides provides insights into their drug structure, activity, and the mechanism of action. This research is fundamental for the design of new drugs with improved efficacy and reduced side effects .
Mecanismo De Acción
Target of Action
3-Amino-4-sulfanylbenzene-1-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
3-Amino-4-sulfanylbenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme and disrupting the production of folic acid . This inhibition halts the synthesis of nucleic acids in bacteria, effectively inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by 3-Amino-4-sulfanylbenzene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria. As folic acid is necessary for the synthesis of nucleic acids, this disruption can halt bacterial growth and reproduction .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of the action of 3-Amino-4-sulfanylbenzene-1-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the metabolism of folic acid in bacteria, the compound prevents the production of nucleic acids, which are essential for bacterial growth and reproduction .
Propiedades
IUPAC Name |
3-amino-4-sulfanylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGRGJCBWPRBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




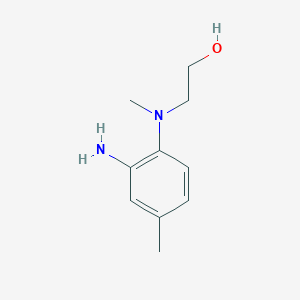



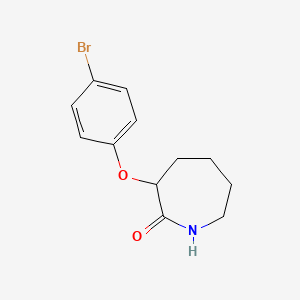

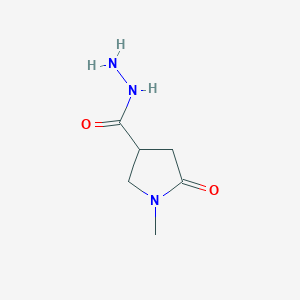




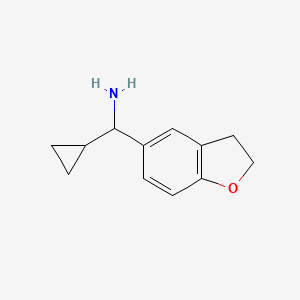
![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)